Ethyl 2-amino-1H-pyrrole-3-carboxylate

Description

The exact mass of the compound Ethyl 2-amino-1H-pyrrole-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2-amino-1H-pyrrole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-amino-1H-pyrrole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

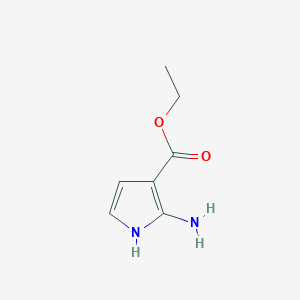

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-11-7(10)5-3-4-9-6(5)8/h3-4,9H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJUSNOUOLSNJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477766 | |

| Record name | Ethyl 2-amino-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108290-86-4 | |

| Record name | Ethyl 2-amino-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-amino-1H-pyrrole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Analysis of Ethyl 2-amino-1H-pyrrole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-1H-pyrrole-3-carboxylate is a heterocyclic organic compound belonging to the pyrrole class, a core structure in many biologically active molecules. Its potential as a scaffold in medicinal chemistry, particularly in the development of novel therapeutics, has garnered significant interest. This technical guide provides an in-depth structural analysis of Ethyl 2-amino-1H-pyrrole-3-carboxylate, including its physicochemical properties, spectroscopic data, a plausible synthetic route, and its established biological mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of pyrrole-based compounds.

Physicochemical Properties

The fundamental physicochemical properties of Ethyl 2-amino-1H-pyrrole-3-carboxylate are summarized in the table below. These properties are crucial for its handling, formulation, and in silico modeling.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂ | PubChem[1] |

| Molecular Weight | 154.17 g/mol | PubChem[1] |

| IUPAC Name | ethyl 2-amino-1H-pyrrole-3-carboxylate | PubChem[1] |

| CAS Number | 108290-86-4 | PubChem[1] |

| SMILES | CCOC(=O)C1=C(NC=C1)N | PubChem[1] |

| Appearance | Solid (predicted) | CymitQuimica[2] |

| Purity | Typically >95% (commercially available) | CymitQuimica[2] |

Spectroscopic Analysis

Spectroscopic analysis is essential for the structural elucidation and confirmation of synthesized Ethyl 2-amino-1H-pyrrole-3-carboxylate. While specific experimental spectra for this exact compound are not widely published, the following table outlines the expected characteristic signals based on the analysis of closely related pyrrole derivatives.[3][4][5]

| Spectroscopic Technique | Expected Data |

| ¹H NMR | Ethyl group: Triplet (3H, ~1.3 ppm, J ≈ 7 Hz, -CH₃), Quartet (2H, ~4.2 ppm, J ≈ 7 Hz, -OCH₂-). Pyrrole ring: Two coupled doublets or multiplets for the C4-H and C5-H protons (in the range of 6-7 ppm). Amino group: Broad singlet for the -NH₂ protons (variable chemical shift, typically 4-6 ppm). NH proton: Broad singlet for the pyrrole N-H proton (variable, often > 8 ppm). |

| ¹³C NMR | Ethyl group: ~14 ppm (-CH₃), ~60 ppm (-OCH₂-). Pyrrole ring: Signals for the five carbon atoms of the pyrrole ring (typically in the range of 100-140 ppm). The C2 and C3 carbons bearing the amino and carboxylate groups, respectively, would show distinct chemical shifts. Carbonyl group: Signal for the ester carbonyl carbon (~165-170 ppm). |

| Infrared (IR) Spectroscopy | N-H stretching: Two bands for the primary amine (-NH₂) around 3300-3500 cm⁻¹ and a broader band for the pyrrole N-H. C=O stretching: Strong absorption band for the ester carbonyl group around 1680-1720 cm⁻¹. C=C and C-N stretching: Multiple bands in the fingerprint region (1400-1600 cm⁻¹) corresponding to the pyrrole ring vibrations. |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): A prominent peak at m/z = 154, corresponding to the molecular weight of the compound. Fragmentation Pattern: Characteristic fragments resulting from the loss of the ethoxy group (-OC₂H₅), the entire ester group (-COOC₂H₅), and other fragmentation pathways of the pyrrole ring. |

Experimental Protocols

Synthesis of Ethyl 2-amino-1H-pyrrole-3-carboxylate

A plausible and efficient method for the synthesis of Ethyl 2-amino-1H-pyrrole-3-carboxylate is through a variation of the Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes that can be adapted for pyrrole synthesis.[6][7][8][9][10] An alternative approach would be the Paal-Knorr pyrrole synthesis. The following outlines a conceptual experimental protocol.

Reaction Scheme: A potential retrosynthetic analysis suggests the reaction between ethyl cyanoacetate and a suitable 1,4-dicarbonyl equivalent or a related precursor. A more direct synthetic approach could involve the reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with an amino group donor.

Illustrative Experimental Protocol (Conceptual):

-

Reaction Setup: To a solution of ethyl cyanoacetate (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide, add a base like sodium ethoxide or piperidine (catalytic amount).

-

Addition of Reagents: To this mixture, add an appropriate α-halo-ketone or a related electrophile (1 equivalent) that will form the pyrrole ring backbone.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: The structure of the purified Ethyl 2-amino-1H-pyrrole-3-carboxylate is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) as detailed in the previous section.

Biological Activity and Signaling Pathway

Ethyl 2-amino-1H-pyrrole-3-carboxylate and its derivatives have been identified as potent inhibitors of tubulin polymerization. This inhibition disrupts the formation of microtubules, which are essential components of the cytoskeleton and are crucial for cell division, particularly the formation of the mitotic spindle.

The workflow for the synthesis and characterization of Ethyl 2-amino-1H-pyrrole-3-carboxylate can be visualized as follows:

The inhibition of tubulin polymerization leads to a cascade of cellular events, ultimately resulting in cell cycle arrest and apoptosis. The key signaling pathway initiated by this compound is depicted below.

Conclusion

Ethyl 2-amino-1H-pyrrole-3-carboxylate represents a valuable scaffold for the development of novel therapeutic agents, particularly anticancer drugs, owing to its ability to inhibit tubulin polymerization. This guide has provided a comprehensive overview of its structural and physicochemical properties, along with a predictive spectroscopic analysis and a conceptual synthetic protocol. The elucidation of its mechanism of action, leading to mitotic arrest and apoptosis via the p53 signaling pathway, offers a clear rationale for its further investigation and derivatization in drug discovery programs. The presented data and diagrams serve as a foundational resource for researchers in the field, facilitating the advancement of pyrrole-based medicinal chemistry.

References

- 1. Ethyl 2-amino-1H-pyrrole-3-carboxylate | C7H10N2O2 | CID 12111022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-amino-1H-pyrrole-3-carboxylate | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. acgpubs.org [acgpubs.org]

- 5. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

physical and chemical properties of Ethyl 2-amino-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-1H-pyrrole-3-carboxylate is a heterocyclic organic compound featuring a pyrrole ring substituted with an amino group at the 2-position and an ethyl carboxylate group at the 3-position. This molecule serves as a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its bifunctional nature, possessing both a nucleophilic amino group and an ester, allows for a variety of chemical transformations, making it a versatile intermediate for the construction of more complex molecular architectures. Notably, derivatives of this compound are key intermediates in the synthesis of modern drugs, such as potassium-competitive acid blockers (P-CABs). This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and its role in pharmaceutical synthesis.

Core Physical and Chemical Properties

The fundamental properties of Ethyl 2-amino-1H-pyrrole-3-carboxylate are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 2-amino-1H-pyrrole-3-carboxylate | [1] |

| CAS Number | 108290-86-4 | [1][2][3] |

| Molecular Formula | C₇H₁₀N₂O₂ | [1][2][3] |

| Molecular Weight | 154.17 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | Available in 95% and 97% grades | [2][3] |

| InChI Key | XKJUSNOUOLSNJN-UHFFFAOYSA-N | [1][2] |

| SMILES | CCOC(=O)C1=C(NC=C1)N | [1] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a triplet and a quartet), distinct signals for the protons on the pyrrole ring, and broad signals for the NH and NH₂ protons.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the ester, the sp² hybridized carbons of the pyrrole ring, and the carbons of the ethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the amine and pyrrole, C=O stretching of the ester, and C-N and C-O bond vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns typical for pyrrole and ester functionalities.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of Ethyl 2-amino-1H-pyrrole-3-carboxylate is not widely published, a general and plausible synthesis can be adapted from established methods for preparing substituted pyrroles, such as the Paal-Knorr synthesis or variations involving the reaction of α-amino ketones with active methylene compounds.

A representative synthetic approach could involve the reaction of an appropriate 1,4-dicarbonyl compound or its equivalent with an amine source. For instance, the condensation of a β-keto-γ-amino ester with a suitable reagent could yield the desired pyrrole ring system.

General Procedure for the Synthesis of Substituted Pyrroles (Paal-Knorr Synthesis):

-

A 1,4-dicarbonyl compound is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

An amine or ammonia source is added to the solution.

-

The reaction mixture is heated to reflux for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure pyrrole derivative.

Role in Pharmaceutical Synthesis: Vonoprazan Intermediate

Ethyl 2-amino-1H-pyrrole-3-carboxylate and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals. A notable example is its role in the production of Vonoprazan, a potassium-competitive acid blocker used for the treatment of acid-related disorders. The pyrrole core of Vonoprazan is constructed using a substituted pyrrole derivative.

Below is a logical workflow illustrating the key steps in the synthesis of a key intermediate for Vonoprazan, starting from 2-fluoroacetophenone.

Caption: Synthesis pathway of a key pyrrole intermediate for Vonoprazan.

Safety and Handling

Ethyl 2-amino-1H-pyrrole-3-carboxylate is associated with several hazards and should be handled with appropriate safety precautions in a laboratory setting.[1]

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

Ethyl 2-amino-1H-pyrrole-3-carboxylate is a significant heterocyclic building block with applications in medicinal chemistry and drug development. Its chemical properties allow for versatile synthetic manipulations, leading to the formation of complex, biologically active molecules. Understanding its physical characteristics, reactivity, and safe handling procedures is crucial for researchers and scientists working in the field of organic synthesis and pharmaceutical development. The role of its derivatives as key intermediates in the synthesis of drugs like Vonoprazan underscores its importance in modern medicine.

References

An In-depth Technical Guide to Ethyl 2-amino-1H-pyrrole-3-carboxylate (CAS 108290-86-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of Ethyl 2-amino-1H-pyrrole-3-carboxylate, a pyrrole derivative with significant potential in medicinal chemistry and drug development.

Physicochemical Properties

Ethyl 2-amino-1H-pyrrole-3-carboxylate is a solid, light yellow compound at room temperature.[1] Its core structure consists of a pyrrole ring substituted with an amino group at the 2-position and an ethyl carboxylate group at the 3-position.

| Property | Value | Reference |

| CAS Number | 108290-86-4 | [2][3][4] |

| Molecular Formula | C₇H₁₀N₂O₂ | [2][3] |

| Molecular Weight | 154.17 g/mol | [2] |

| Melting Point | 96-98 °C | |

| Boiling Point | 360.5 ± 22.0 °C at 760 mmHg (Predicted) | |

| Appearance | Light yellow solid | [1] |

| Purity | ≥95% | [3] |

Spectral Data:

| Spectrum Type | Data | Reference |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 7.92 (br, 1H), 6.28 (t, J = 2.8 Hz, 1H), 6.15 (dd, J = 2.0 Hz, 1H), 4.94 (br, 2H), 4.24 (q, J = 7.1 Hz, 2H), 1.33 (t, J = 7.1 Hz, 3H) | [1] |

| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 166.5, 145.4, 110.3, 107.5, 94.5, 59.3, 14.7 | [1] |

| Infrared (IR) Spectrum | While specific IR data for this compound is not readily available in the searched literature, related pyrrole-2,3-dione structures show characteristic C=O stretching bands between 1648 and 1777 cm⁻¹.[5] | |

| Mass Spectrum | Specific mass spectrometry data for this compound was not found in the available literature. However, for a related compound, ethyl 5-methyl-2-phenyl-1-tosyl-1H-pyrrole-3-carboxylate, Fast Atom Bombardment (FAB-LM) mass spectrometry showed the molecular ion peak (M⁺+1) at m/z 384.[6] |

Synthesis and Purification

A documented method for the synthesis of Ethyl 2-amino-1H-pyrrole-3-carboxylate involves the reaction of ethyl 3-amino-3-iminopropionate with anhydrous chloroacetaldehyde.[1]

Experimental Protocol: Synthesis

-

Reaction Setup: Dissolve ethyl 3-amino-3-iminopropionate (390 mg, 3.0 mmol) in ethyl acetate (20 mL) in a reaction flask under an argon atmosphere with vigorous stirring.[1]

-

Addition of Reagent: Rapidly add anhydrous chloroacetaldehyde to the reaction mixture at 22 °C.[1]

-

Reaction and Reflux: Stir the reaction mixture for 10 minutes at room temperature, then heat to reflux for 20 minutes.[1]

-

Work-up: Cool the reaction mixture to room temperature.[1]

Experimental Protocol: Purification

-

Chromatography: Filter the cooled reaction mixture through a silica gel column (15 g).[1]

-

Washing: Wash the residue in the reaction flask multiple times with ethyl acetate (5 x 20 mL) and combine the filtrates.[1]

-

Solvent Removal: Concentrate the combined filtrates under reduced pressure to yield the final product as a light yellow solid.[1] The reported yield for this protocol is 47%.[1]

-

Recrystallization (General Procedure): For further purification of pyrrole derivatives, recrystallization is a common technique. A suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/heptane) should be chosen where the compound has high solubility at elevated temperatures and low solubility at room temperature.[7] The impure solid is dissolved in a minimal amount of the hot solvent, filtered to remove insoluble impurities, and then allowed to cool slowly to form crystals, which are subsequently isolated by filtration.[7]

Biological Activity and Drug Development Potential

Ethyl 2-amino-1H-pyrrole-3-carboxylate and its derivatives have demonstrated significant potential as anticancer agents. The primary mechanism of action identified is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in cancer cells.

Signaling Pathway of Tubulin Polymerization Inhibition

Caption: Mechanism of tubulin polymerization inhibition by Ethyl 2-amino-1H-pyrrole-3-carboxylate.

Experimental Workflow for Biological Evaluation

Caption: Drug discovery workflow for pyrrole-based anticancer agents.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol is a general method that can be adapted to evaluate the effect of Ethyl 2-amino-1H-pyrrole-3-carboxylate on tubulin polymerization.

-

Reagent Preparation:

-

Prepare a tubulin solution (e.g., 2 mg/mL purified porcine brain tubulin) in a suitable assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[8]

-

Prepare a GTP solution (e.g., 1 mM).[8]

-

Prepare a solution of the fluorescent reporter DAPI (e.g., 6.3 µM).[8]

-

Prepare a stock solution of Ethyl 2-amino-1H-pyrrole-3-carboxylate in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a microplate, combine the tubulin solution, GTP, DAPI, and a polymerization enhancer like glycerol (e.g., 10%).[8]

-

Add varying concentrations of Ethyl 2-amino-1H-pyrrole-3-carboxylate to the wells. Include appropriate controls (e.g., DMSO as a negative control, and known tubulin inhibitors like nocodazole or stabilizers like paclitaxel as positive controls).

-

Incubate the plate at 37 °C to initiate polymerization.

-

-

Data Acquisition:

-

Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence corresponds to tubulin polymerization.[8]

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each concentration of the test compound.

-

Compare the polymerization curves of the compound-treated samples to the controls to determine its effect on the rate and extent of tubulin polymerization. A shift to the bottom right of the control curve indicates inhibition of polymerization.

-

Conclusion

Ethyl 2-amino-1H-pyrrole-3-carboxylate is a promising scaffold for the development of novel anticancer therapeutics. Its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis, makes it a valuable lead compound for further investigation and optimization in drug discovery programs. The synthetic route is established, and a framework for evaluating its biological activity is well-defined, providing a solid foundation for future research in this area.

References

- 1. ETHYL 2-AMINO-1H-PYRROLE-3-CARBOXYLATE | 108290-86-4 [chemicalbook.com]

- 2. Ethyl 2-amino-1H-pyrrole-3-carboxylate | C7H10N2O2 | CID 12111022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2-amino-1H-pyrrole-3-carboxylate | CymitQuimica [cymitquimica.com]

- 4. Ethyl 2-amino-1H-pyrrole-3-carboxylate 97% | CAS: 108290-86-4 | AChemBlock [achemblock.com]

- 5. acgpubs.org [acgpubs.org]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of 2-Amino-Pyrrole-3-Carboxylic Acid Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, 2-amino-pyrrole-3-carboxylic acid ethyl ester has emerged as a particularly versatile building block for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and drug development efforts.

Anticancer Activity

Derivatives of 2-amino-pyrrole-3-carboxylic acid ethyl ester (EAPCs) have demonstrated significant potential as anticancer agents, exhibiting potent antiproliferative activity against a range of cancer cell lines. The primary mechanisms of action include the disruption of microtubule dynamics and the inhibition of critical signaling pathways.

Inhibition of Tubulin Polymerization and G2/M Cell Cycle Arrest

A key anticancer mechanism of EAPCs is their ability to inhibit tubulin polymerization. This interference with microtubule dynamics disrupts the formation of the mitotic spindle, a crucial apparatus for cell division. The consequence of this disruption is a robust arrest of the cell cycle in the G2/M phase, ultimately leading to the induction of apoptosis (programmed cell death) in cancer cells.[1][2] This mechanism is shared by several successful chemotherapeutic agents, highlighting the therapeutic potential of EAPCs.

Dual EGFR/HER-2 Inhibition

Certain derivatives of 2-amino-pyrrole-3-carboxylic acid have been designed as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[3] These receptor tyrosine kinases are often overexpressed in various cancers and play a crucial role in cell proliferation, survival, and differentiation. By simultaneously targeting both EGFR and HER-2, these compounds can offer a more comprehensive blockade of oncogenic signaling, potentially overcoming resistance mechanisms associated with single-target therapies.

Quantitative Anticancer Data

The antiproliferative activity of various derivatives of 2-amino-pyrrole-3-carboxylic acid ethyl ester has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of this data is presented in the table below.

| Compound ID | Cancer Cell Line | Biological Activity | IC50 (nM) | Reference |

| 3a | HT-29 (Colon) | Antiproliferative | 23 | [3] |

| 3f | HT-29 (Colon) | Antiproliferative | 25 | [3] |

| 3d | HT-29 (Colon) | Antiproliferative | 28 | [3] |

| 3d | MCF-7 (Breast) | Antiproliferative | 31 | [3] |

| 3h | HT-29 (Colon) | Antiproliferative | 34 | [3] |

| 3h | MCF-7 (Breast) | Antiproliferative | 49 | [3] |

| 3a | N/A | EGFR Inhibition | 68 | [3] |

| 3f | N/A | EGFR Inhibition | 71 | [3] |

| 3a | N/A | HER-2 Inhibition | 30 | [3] |

| 3f | N/A | HER-2 Inhibition | 33 | [3] |

| 3c | N/A | HER-2 Inhibition | 39 | [3] |

Antimicrobial Activity

The pyrrole nucleus is a common feature in natural and synthetic compounds exhibiting antimicrobial properties.[4] Derivatives of 2-amino-pyrrole-3-carboxylic acid have been investigated for their potential as antibacterial and antitubercular agents.

Inhibition of DNA Gyrase

Some pyrrole derivatives have shown inhibitory activity against DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair.[5] By targeting this enzyme, these compounds can effectively halt bacterial growth.

Activity against Mycobacterium tuberculosis

Several pyrrole-2-carboxylate derivatives have been evaluated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. These compounds represent a promising avenue for the development of new anti-TB drugs, which are urgently needed to combat the rise of drug-resistant strains.

Quantitative Antimicrobial Data

The antimicrobial efficacy of 2-amino-pyrrole-3-carboxylic acid ethyl ester derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrrole-3-carboxylates | Proteus mirabilis | 7.81 - 125 | [6] |

| Pyrrole-3-carboxylates | Proteus vulgaris | 7.81 - 125 | [6] |

| Pyrrole-3-carboxylates | Pseudomonas aeruginosa | 7.81 - 125 | [6] |

| Pyrrole-3-carboxylates | Klebsiella pneumoniae | 7.81 - 125 | [6] |

| Pyrrole-3-carboxylates | Staphylococcus epidermidis | 7.81 - 125 | [6] |

| Pyrrole-3-carboxylates | Corynebacterium xerosis | 7.81 - 125 | [6] |

| Pyrrole-3-carboxylates | Enterococcus faecalis | 7.81 - 125 | [6] |

| Hydrazone & Azo Derivatives | Bacteria | 3.91 - 250 | [5] |

| Hydrazone & Azo Derivatives | Fungi | 15.6 - 500 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of 2-amino-pyrrole-3-carboxylic acid ethyl ester and its derivatives.

Synthesis of 2-Amino-1H-pyrrole-3-carboxylic acid ethyl ester Derivatives

A general method for the synthesis of substituted 2-aminopyrroles involves a three-component reaction of N-tosylimines, dimethyl acetylenedicarboxylate (DMAD), and isocyanides.[7] The reaction proceeds through the formation of a zwitterionic intermediate from the isocyanide and DMAD, which then adds to the carbon-nitrogen double bond of the N-tosylimine. The resulting intermediate undergoes a[1][8] H shift to yield the 2-aminopyrrole.

General Procedure:

-

To a solution of the N-tosylimine (1 mmol) and dimethyl acetylenedicarboxylate (1 mmol) in a suitable solvent (e.g., dichloromethane), add the isocyanide (1 mmol) at room temperature.

-

Stir the reaction mixture at room temperature for the appropriate time (monitored by TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired 2-aminopyrrole derivative.

Antiproliferative Assay (MTT Assay)

The antiproliferative effects of the synthesized compounds can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

-

Seed human cancer cell lines (e.g., HT-29, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

EGFR/HER-2 Kinase Inhibition Assay

The inhibitory activity of the compounds against EGFR and HER-2 can be determined using a kinase assay kit.

Procedure:

-

Add the kinase buffer, recombinant EGFR or HER-2 enzyme, and the test compound to the wells of a microplate.

-

Initiate the kinase reaction by adding ATP and a suitable substrate.

-

Incubate the plate at room temperature for a specified time.

-

Stop the reaction and measure the amount of product formed, typically by detecting the phosphorylation of the substrate using a specific antibody and a detection reagent that produces a luminescent or fluorescent signal.

-

Calculate the IC50 value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

The effect of the compounds on the cell cycle distribution can be analyzed by flow cytometry using propidium iodide (PI) staining.

Procedure:

-

Treat cancer cells with the test compound for a specified duration.

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol.

-

Resuspend the fixed cells in a staining solution containing PI and RNase A.

-

Incubate the cells in the dark.

-

Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined from the DNA content histogram.

Visualizing the Mechanisms

To better understand the biological activities of 2-amino-pyrrole-3-carboxylic acid ethyl ester and its derivatives, the following diagrams illustrate key signaling pathways and experimental workflows.

EGFR/HER-2 Signaling Pathway and Inhibition

Mechanism of Tubulin Polymerization Inhibition and Apoptosis Induction

General Experimental Workflow for Biological Evaluation

Conclusion

2-Amino-pyrrole-3-carboxylic acid ethyl ester and its derivatives represent a promising class of compounds with diverse biological activities. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with well-defined mechanisms of action, makes them attractive candidates for further drug discovery and development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this field, facilitating the design and evaluation of new and more potent therapeutic agents based on this versatile chemical scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Ethyl-2-amino-pyrrole-3-carboxylates are active against imatinib-resistant gastrointestinal stromal tumors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Synthesis of Ethyl 2-amino-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Ethyl 2-amino-1H-pyrrole-3-carboxylate in organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide presents qualitative solubility information for a structurally related compound, outlines a general experimental protocol for solubility determination, and details a representative synthetic pathway.

Solubility of Ethyl 2-amino-1H-pyrrole-3-carboxylate

Table 1: Qualitative Solubility of a Structurally Related Pyrrole Derivative

| Solvent Family | Specific Solvent | Solubility |

| Aromatic Hydrocarbon | Benzene | Soluble |

| Alcohol | Ethanol | Soluble |

| Amide | Dimethylformamide (DMF) | Soluble |

| Sulfoxide | Dimethyl sulfoxide (DMSO) | Soluble |

| Halogenated Alkane | Dichloromethane (CH₂Cl₂) | Soluble |

| Halogenated Alkane | Chloroform (CHCl₃) | Soluble |

| Ester | Ethyl acetate | Soluble |

Note: This data is for a related compound and should be used as a preliminary guide. Experimental verification of the solubility of Ethyl 2-amino-1H-pyrrole-3-carboxylate is highly recommended.

Experimental Protocol for Solubility Determination

The following is a general, standard protocol for determining the solubility of a solid organic compound in a given solvent. This method can be adapted to ascertain the solubility of Ethyl 2-amino-1H-pyrrole-3-carboxylate.

Objective: To determine the concentration of a saturated solution of a solute in a solvent at a specified temperature.

Materials:

-

Ethyl 2-amino-1H-pyrrole-3-carboxylate (solute)

-

Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, etc.)

-

Analytical balance

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of Ethyl 2-amino-1H-pyrrole-3-carboxylate to a known volume of the selected solvent in a vial. The exact amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution should be saturated with the solute, and solid particles should remain.

-

-

Separation of Undissolved Solid:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed for a set duration (e.g., 15 minutes at 5000 rpm).

-

-

Sample Analysis:

-

Carefully take an aliquot of the clear supernatant using a micropipette.

-

Dilute the aliquot with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer. A pre-established calibration curve for Ethyl 2-amino-1H-pyrrole-3-carboxylate is required for this step.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

-

Synthesis Workflow

The synthesis of pyrrole derivatives often involves the reaction of an α-amino ketone or a related precursor with a compound containing an activated methylene group. The following diagram illustrates a generalized workflow for the synthesis of a substituted pyrrole such as Ethyl 2-amino-1H-pyrrole-3-carboxylate.

Caption: Generalized synthesis workflow for Ethyl 2-amino-1H-pyrrole-3-carboxylate.

An In-depth Technical Guide to the Safety and Handling of Ethyl 2-amino-1H-pyrrole-3-carboxylate

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring a secure and productive laboratory environment. This guide provides a comprehensive overview of the safety and handling precautions for Ethyl 2-amino-1H-pyrrole-3-carboxylate (CAS No: 108290-86-4), a heterocyclic building block utilized in synthetic organic chemistry.

Hazard Identification and Classification

Ethyl 2-amino-1H-pyrrole-3-carboxylate is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these classifications to implement appropriate safety measures. The compound poses risks of being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1][2]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation |

Source: ECHA C&L Inventory[2]

The corresponding GHS pictogram is a warning symbol (exclamation mark).

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to precautionary statements is essential for minimizing exposure and mitigating risks. These statements provide guidance on prevention, response, storage, and disposal.

Table 2: GHS Precautionary Statements

| Type | Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |

| P264 | Wash hands and any exposed skin thoroughly after handling.[1][3] | |

| P270 | Do not eat, drink or smoke when using this product.[1] | |

| P271 | Use only outdoors or in a well-ventilated area.[1] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |

| Response | P301+P317 | IF SWALLOWED: Get medical help.[1] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[1] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P319 | Get medical help if you feel unwell.[1] | |

| P332+P317 | If skin irritation occurs: Get medical help.[1] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[1] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |

| P405 | Store locked up.[1] | |

| Disposal | P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] |

To ensure personal safety, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling Ethyl 2-amino-1H-pyrrole-3-carboxylate.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |

| Skin Protection | Wear fire/flame resistant and impervious clothing.[1] Wear appropriate protective gloves to prevent skin exposure. |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges. Use respirators and components tested and approved under government standards such as NIOSH (US) or CEN (EU). |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice.[3] Wash hands before breaks and at the end of the workday. |

First-Aid Measures

In the event of accidental exposure, immediate and appropriate first-aid is critical.

Table 4: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim into fresh air.[1] If not breathing, give artificial respiration. Get medical attention. |

| Skin Contact | Take off contaminated clothing immediately.[1] Wash off with soap and plenty of water.[3] If skin irritation occurs, get medical advice/attention.[3] |

| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][3] Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice/attention. |

| Ingestion | Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Get medical attention. |

Handling and Storage

Proper handling and storage procedures are vital for maintaining the chemical's integrity and preventing accidents.

Table 5: Handling and Storage Guidelines

| Aspect | Guideline |

| Safe Handling | Handle in a well-ventilated place.[1] Avoid dust formation.[1] Avoid contact with skin, eyes, and clothing. Avoid breathing dust. |

| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Store locked up.[1] |

| Incompatible Materials | Acids, acid chlorides, acid anhydrides, oxidizing agents. |

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of Ethyl 2-amino-1H-pyrrole-3-carboxylate, from receipt of the chemical to its final disposal.

References

potential applications of substituted pyrrole carboxylates in research

An In-depth Technical Guide to the Research Applications of Substituted Pyrrole Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrrole carboxylates represent a versatile class of heterocyclic compounds that have garnered significant attention across various scientific disciplines. Their unique structural and electronic properties make them privileged scaffolds in medicinal chemistry, innovative building blocks in materials science, and valuable intermediates in organic synthesis. This technical guide provides a comprehensive overview of the core applications of these compounds, complete with quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Applications in Medicinal Chemistry

The pyrrole carboxylate core is a prominent feature in a multitude of biologically active molecules. Its ability to engage in various intermolecular interactions allows for the targeted design of potent and selective therapeutic agents.

Antitubercular Agents: MmpL3 Inhibition

A significant breakthrough in the fight against drug-resistant tuberculosis involves the targeting of the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter for mycolic acids. Pyrrole-2-carboxamides have emerged as a potent class of MmpL3 inhibitors.[1][2][3] Structure-activity relationship (SAR) studies reveal that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, alongside bulky substituents on the carboxamide, significantly enhances anti-TB activity.[1][2]

Table 1: Antitubercular Activity of Pyrrole-2-Carboxamide Derivatives

| Compound ID | R (Substitution on Pyrrole Ring) | R' (Amide Substituent) | MIC vs. M. tuberculosis H37Rv (μg/mL) | Cytotoxicity IC₅₀ (μg/mL) | Reference |

| 5 | Phenyl | Adamantan-2-yl | 0.15 | > 64 | [1] |

| 16 | 2-Fluorophenyl | Adamantan-2-yl | < 0.016 | > 64 | [1] |

| 17 | 3-Fluorophenyl | Adamantan-2-yl | < 0.016 | > 64 | [1] |

| 18 | 4-Fluorophenyl | Adamantan-2-yl | < 0.016 | > 64 | [1] |

| 28 | 3-Pyridyl | Adamantan-2-yl | < 0.016 | > 64 | [1] |

| 32 | 2-Fluoro-3-pyridyl | Adamantan-2-yl | < 0.016 | > 64 | [1][2] |

Data summarized from reference[1].

Anticancer Agents: Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Substituted pyrrole carboxylates have been successfully developed as potent kinase inhibitors.

Janus Kinase 2 (JAK2) Inhibitors: Pyrrole-3-carboxamides have been identified as a novel class of potent and selective JAK2 inhibitors.[4][5] The JAK-STAT signaling pathway is vital for hematopoiesis and immune response, and its aberrant activation is linked to myeloproliferative disorders.[6][7] Optimization of this pyrrole scaffold has led to orally bioavailable inhibitors that demonstrate significant tumor growth inhibition in preclinical models.[4][8]

Table 2: In Vitro Activity of Pyrrole-3-Carboxamide JAK2 Inhibitors

| Compound ID | Structure | JAK2 IC₅₀ (nM) | Cell Proliferation IC₅₀ (SET-2 cells, nM) | Reference |

| NMS-P953 (28) | 5-(2-aminopyrimidin-4-yl)-2-(2-chloro-5-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxamide | 2 | 224 | [4] |

| NMS-P830 (16) | (Structure not fully disclosed) | 21 | 420 | [5] |

Data summarized from references[4][5].

The diagram below illustrates the JAK-STAT signaling pathway and the mechanism of action for pyrrole-based JAK2 inhibitors.

Other Therapeutic Areas

-

Androgen Receptor Antagonists: 4-Phenylpyrrole derivatives have been designed as novel androgen receptor antagonists, showing efficacy against castration-resistant prostate cancer.

-

mGluR1 Antagonists: 2,4-Dicarboxy-pyrroles are selective non-competitive antagonists of the metabotropic glutamate receptor 1 (mGluR1), with potential applications as analgesics.

-

Enzyme Inhibitors: Various substituted pyrrole carboxylates have been investigated as inhibitors of enzymes like proline racemase, butyrylcholinesterase, and enzymes of the pentose phosphate pathway.

Applications in Materials Science

The chemical stability and reactivity of the pyrrole ring make it suitable for applications in materials science, particularly in corrosion prevention and polymer synthesis.

Corrosion Inhibitors

Substituted pyrrole dicarboxamides have been shown to be highly effective corrosion inhibitors for steel in acidic environments, which is relevant for industrial processes like oil well acidizing. These molecules adsorb onto the metal surface, forming a protective film that inhibits both anodic and cathodic reactions.

Table 3: Performance of Pyrrole-Based Corrosion Inhibitors for N80 Steel in 15% HCl

| Compound | Concentration (ppm) | Temperature (K) | Inhibition Efficiency (%) (Weight Loss) | Reference |

| MPTP | 250 | 303 | 98.1 | [9] |

| MPTP | 250 | 333 | 83.0 | [9] |

| CPTP | 250 | 303 | 96.4 | [9] |

| CPTP | 250 | 333 | 74.3 | [9] |

MPTP: N2,N4-bis(4-(4-methoxyphenyl)thiazol-2-yl)-3,5-dimethyl-1H-pyrrole-2,4-dicarboxamide CPTP: N2,N4-bis(4-(4-chlorophenyl)thiazol-2-yl)-3,5-dimethyl-1H-pyrrole-2,4-dicarboxamide Data summarized from reference[9].

Polymer Synthesis

Pyrrole-2-carboxylic acid can be polymerized to form poly(pyrrole-2-carboxylic acid) (PCPy), a functionalized conducting polymer. Environmentally friendly synthesis methods using enzymatic catalysis have been developed, offering an alternative to chemical oxidative polymerization.

Applications in Organic Synthesis

Substituted pyrrole carboxylates are not only synthetic targets but also crucial intermediates for constructing more complex molecules. The development of efficient synthetic routes to this scaffold is a major focus of organic chemistry.

Key Synthetic Methodologies

Paal-Knorr Synthesis: This is a classic and widely used method for forming the pyrrole ring, involving the condensation of a 1,4-dicarbonyl compound with a primary amine, often under acidic catalysis.[10] The reaction is versatile and can be performed using conventional heating or microwave irradiation to accelerate the process.

Table 4: Paal-Knorr Synthesis of 2,5-dimethyl-1-arylpyrroles - Yield Comparison

| Amine (R-NH₂) | Catalyst / Conditions | Time | Yield (%) | Reference |

| Aniline | Conc. HCl (1 drop), Reflux | 15 min | ~90% (after recrystallization) | [11] |

| 4-Fluoroaniline | CATAPAL 200 (40 mg), 60 °C | 45 min | 95 | [12] |

| 4-Methoxyaniline | CATAPAL 200 (40 mg), 60 °C | 45 min | 97 | [12] |

| Benzylamine | CATAPAL 200 (40 mg), 60 °C | 45 min | 92 | [12] |

Data summarized from references[11][12].

The general workflow for synthesizing and screening bioactive pyrrole carboxylates is depicted below.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl substituents onto the pyrrole ring.[13][14] The reaction typically involves a brominated pyrrole derivative and an arylboronic acid in the presence of a palladium catalyst and a base.[13][15] Protecting the pyrrole nitrogen, for instance with a SEM (2-(trimethylsilyl)ethoxymethyl) group, is often crucial to prevent debromination and achieve high yields.[13]

Experimental Protocols

Synthesis Protocol: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole[11]

-

Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole via a conventional heating method.

-

Materials:

-

2,5-Hexanedione (1.0 mmol)

-

Aniline (1.0 mmol)

-

Ethanol (or Methanol)

-

Concentrated Hydrochloric Acid (catalytic amount)

-

-

Procedure:

-

Combine 2,5-hexanedione and aniline in a round-bottom flask equipped with a reflux condenser.

-

Add a minimal amount of ethanol to dissolve the reactants.

-

Add one drop of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 15-30 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath.

-

Add cold 0.5 M hydrochloric acid to precipitate the crude product.

-

Collect the crystals by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to obtain the pure product.

-

Synthesis Protocol: Suzuki Coupling for Arylation of a Pyrrole Ring[13][16]

-

Objective: To synthesize an aryl-substituted pyrrole from a bromo-pyrrole precursor.

-

Materials:

-

N-Protected Bromo-pyrrole (e.g., SEM-protected 4-bromo-1H-pyrrole-2-carboxylate) (1.0 equiv)

-

Arylboronic Acid (1.2-1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

-

Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equiv)

-

Solvent (e.g., Dioxane/H₂O 4:1, or DME)

-

-

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the N-protected bromo-pyrrole, arylboronic acid, palladium catalyst, and base.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C and stir for 2-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic phase sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the desired aryl-substituted pyrrole.

-

Biological Assay Protocol: In Vitro JAK2 Kinase Inhibition Assay (Luminescence-Based)[17]

-

Objective: To determine the IC₅₀ value of a test compound against JAK2 kinase.

-

Principle: This assay measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence corresponds to higher kinase activity (more ATP consumed), while a high luminescence signal indicates inhibition.

-

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound (substituted pyrrole carboxylate) in DMSO.

-

Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds and controls (DMSO for 100% activity, no enzyme for 0% activity) to the wells of a 384-well assay plate.

-

Kinase Reaction: Prepare a master mix containing assay buffer, recombinant JAK2 enzyme, and a suitable peptide substrate. Add this mix to the wells to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

-

ATP Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to all wells. This reagent lyses the cells (if applicable) and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ATP present.

-

Signal Stabilization: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Materials Science Protocol: Corrosion Inhibition by Weight Loss[18][19][20]

-

Objective: To determine the corrosion inhibition efficiency of a substituted pyrrole carboxylate on mild steel in an acidic medium.

-

Materials:

-

Pre-weighed mild steel coupons of known surface area.

-

Corrosive medium (e.g., 1 M HCl).

-

Test inhibitor at various concentrations.

-

-

Procedure:

-

Clean and polish mild steel coupons according to standard procedures (e.g., ASTM G1), then wash, dry, and accurately weigh them.

-

Prepare the corrosive solution (blank) and solutions containing different concentrations of the pyrrole inhibitor.

-

Immerse the pre-weighed coupons completely in the respective solutions for a specified period (e.g., 24-72 hours) at a constant temperature.

-

After the immersion period, remove the coupons, clean them to remove corrosion products (e.g., scrubbing, followed by washing with distilled water and acetone), dry, and reweigh.

-

Calculate the weight loss for each coupon.

-

Calculate the corrosion rate (CR) using the formula: CR = (K × W) / (A × T × D), where K is a constant, W is weight loss, A is the surface area, T is immersion time, and D is the density of the metal.

-

Calculate the Inhibition Efficiency (IE %) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

-

References

- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel pyrrole carboxamide inhibitors of JAK2 as potential treatment of myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Pyrrole synthesis [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]

- 13. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]

- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]

Spectroscopic Data for Ethyl 2-amino-1H-pyrrole-3-carboxylate: A Technical Overview

For Immediate Release

This technical guide provides a summary of available spectroscopic information for Ethyl 2-amino-1H-pyrrole-3-carboxylate (CAS No: 108290-86-4), a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of specific experimental spectra in publicly accessible databases, this document focuses on predicted data and general experimental protocols applicable to this class of compounds.

Compound Information

| Property | Value | Source |

| Chemical Formula | C₇H₁₀N₂O₂ | PubChem[1] |

| Molecular Weight | 154.17 g/mol | PubChem[1] |

| CAS Number | 108290-86-4 | CymitQuimica[2], Advanced ChemBlocks[3] |

| IUPAC Name | ethyl 2-amino-1H-pyrrole-3-carboxylate | PubChem[1] |

| Canonical SMILES | CCOC(=O)C1=C(N)NC=C1 | PubChem[1] |

| Physical Description | Solid | CymitQuimica[2] |

Predicted Spectroscopic Data

In the absence of experimentally derived public data, computational predictions serve as a valuable resource for the initial characterization of Ethyl 2-amino-1H-pyrrole-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts provide insight into the electronic environment of the nuclei within the molecule.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~1.3 | Triplet | -CH₃ (Ethyl) |

| ~4.2 | Quartet | -OCH₂- (Ethyl) |

| ~5.0 | Broad Singlet | -NH₂ |

| ~6.1 | Doublet | Pyrrole H-4 |

| ~6.7 | Doublet | Pyrrole H-5 |

| ~8.5 | Broad Singlet | Pyrrole N-H |

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~14 | -CH₃ (Ethyl) |

| ~60 | -OCH₂- (Ethyl) |

| ~100 | Pyrrole C-4 |

| ~115 | Pyrrole C-3 |

| ~120 | Pyrrole C-5 |

| ~145 | Pyrrole C-2 |

| ~165 | C=O (Ester) |

Infrared (IR) Spectroscopy

Predicted IR absorption frequencies can help identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3500 | Medium | N-H Stretch (Amino) |

| 3200-3300 | Broad | N-H Stretch (Pyrrole) |

| 2900-3000 | Medium | C-H Stretch (Aliphatic) |

| ~1680 | Strong | C=O Stretch (Ester) |

| ~1600 | Medium | N-H Bend (Amino) |

| 1400-1500 | Medium | C=C Stretch (Pyrrole Ring) |

| 1200-1300 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS)

The predicted mass spectrum would show the molecular ion peak and potential fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 154 | High | [M]⁺ (Molecular Ion) |

| 109 | Medium | [M - OCH₂CH₃]⁺ |

| 81 | Medium | [M - C(O)OCH₂CH₃]⁺ |

General Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like Ethyl 2-amino-1H-pyrrole-3-carboxylate.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Additional experiments such as DEPT, COSY, HSQC, and HMBC can be performed for complete structural elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: Use a FT-IR spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Employ an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Obtain the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions.

Workflow for Spectroscopic Analysis

The logical flow for characterizing an organic compound using spectroscopic methods is depicted in the following diagram.

Caption: A diagram illustrating the workflow of spectroscopic analysis.

This guide serves as a foundational resource for researchers and professionals working with Ethyl 2-amino-1H-pyrrole-3-carboxylate. The provided predicted data and general methodologies offer a starting point for experimental design and data interpretation. It is recommended that experimental data be acquired for definitive structural confirmation.

References

Commercial Suppliers and Technical Guide for Ethyl 2-amino-1H-pyrrole-3-carboxylate (97% Purity)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 2-amino-1H-pyrrole-3-carboxylate, a key building block in medicinal chemistry and drug discovery. This document outlines commercially available sources for this compound at 97% purity, its fundamental physicochemical properties, a representative synthetic workflow, and a hypothetical signaling pathway illustrating its potential therapeutic relevance.

Commercial Availability

A critical step in any research and development endeavor is the reliable procurement of starting materials. Several chemical suppliers offer Ethyl 2-amino-1H-pyrrole-3-carboxylate with a purity of 97% or greater. The following table summarizes key information from various suppliers to facilitate easy comparison and procurement.

| Supplier | Product/Catalog ID | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Advanced ChemBlocks | G-5948 | 97% | 108290-86-4 | C₇H₁₀N₂O₂ | 154.17 |

| BLD Pharmatech (via Sigma-Aldrich) | BL3H160BB1D8 | - | 108290-86-4 | C₇H₁₀N₂O₂ | - |

| CymitQuimica | - | 95% (Note: also list higher purities on request) | - | C₇H₁₀N₂O₂ | 154.1665 |

Note: Purity and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis.

Physicochemical Properties

Ethyl 2-amino-1H-pyrrole-3-carboxylate is a stable, solid organic compound. Its key identifiers and properties are summarized below, compiled from various sources including PubChem.[1]

| Property | Value |

| CAS Number | 108290-86-4 |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

| IUPAC Name | ethyl 2-amino-1H-pyrrole-3-carboxylate |

| Appearance | Solid |

| SMILES | CCOC(=O)C1=C(N)NC=C1 |

| InChI Key | XKJUSNOUOLSNJN-UHFFFAOYSA-N |

Synthetic Methodology: A Representative Workflow

The synthesis of substituted pyrroles is a well-established field in organic chemistry. While various methods exist, a common approach for 2-aminopyrrole derivatives involves the reaction of a β-enamino nitrile with an α-halo ketone, or related multicomponent reactions. The following diagram illustrates a generalized, hypothetical workflow for the synthesis of Ethyl 2-amino-1H-pyrrole-3-carboxylate, conceptually based on synthetic strategies for similar pyrrole structures.

Experimental Protocol: Conceptual Outline

A detailed experimental protocol would be highly specific to the chosen synthetic route. However, a general procedure based on the conceptual workflow above would involve:

-

Condensation: Reaction of ethyl cyanoacetate with a suitable electrophile in the presence of a base (e.g., a tertiary amine or an alkoxide) to form an intermediate.

-

Cyclization: The intermediate undergoes an intramolecular cyclization to form the pyrrole ring. This step can often be facilitated by heating.

-

Work-up and Purification: The reaction mixture is neutralized and extracted with an organic solvent. The crude product is then purified, typically by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Biological Relevance and a Hypothetical Signaling Pathway

Derivatives of Ethyl 2-amino-1H-pyrrole-3-carboxylate have shown promising anti-cancer activity.[2][3] Research has indicated that some of these compounds can act as inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[2][4] This mechanism is particularly relevant in the context of cancers that have developed resistance to other chemotherapeutic agents.

The following diagram illustrates a hypothetical signaling pathway where a derivative of Ethyl 2-amino-1H-pyrrole-3-carboxylate could exert its anti-cancer effects.

This guide serves as a foundational resource for researchers and professionals in the field of drug development. The commercial availability of Ethyl 2-amino-1H-pyrrole-3-carboxylate, coupled with its versatile chemistry and potential biological activity, makes it a valuable scaffold for the synthesis of novel therapeutic agents.

References

- 1. Ethyl 2-amino-1H-pyrrole-3-carboxylate | C7H10N2O2 | CID 12111022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl-2-amino-pyrrole-3-carboxylates are active against imatinib-resistant gastrointestinal stromal tumors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Aminopyrroles: A Detailed Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyrroles are a pivotal class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, natural products, and functional materials. Their inherent biological activity and synthetic versatility make them attractive targets in drug discovery and development. This document provides a comprehensive overview of selected modern and classical reaction mechanisms for the synthesis of 2- and 3-aminopyrroles, complete with detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams of reaction pathways.

I. Synthesis of 2-Aminopyrroles

Three-Component Synthesis from N-Tosylimines, DMAD, and Isocyanides

This multicomponent reaction offers an efficient and atom-economical route to highly functionalized 2-aminopyrroles.[1] The reaction proceeds through a zwitterionic intermediate, followed by cyclization and a[1][2]-hydride shift.

Reaction Mechanism:

A zwitterionic intermediate is formed from the reaction of the isocyanide and dimethyl acetylenedicarboxylate (DMAD). This intermediate then undergoes a 1,3-dipolar cycloaddition with the N-tosylimine, followed by a[1][2]-H shift to yield the final 2-aminopyrrole product.[1]

Quantitative Data:

| Entry | N-Tosylimine (Ar) | Isocyanide (R) | Solvent | Time (h) | Yield (%) |

| 1 | C₆H₅ | t-Bu | CH₂Cl₂ | 2 | 85 |

| 2 | 4-MeC₆H₄ | t-Bu | CH₂Cl₂ | 2 | 82 |

| 3 | 4-ClC₆H₄ | t-Bu | CH₂Cl₂ | 3 | 88 |

| 4 | 2-ClC₆H₄ | t-Bu | CH₂Cl₂ | 2 | 90 |

| 5 | C₆H₅ | Cyclohexyl | CH₂Cl₂ | 3 | 80 |

Experimental Protocol:

To a solution of N-tosylimine (1 mmol) and dimethyl acetylenedicarboxylate (DMAD, 1 mmol) in anhydrous dichloromethane (10 mL) at room temperature was added isocyanide (1 mmol). The reaction mixture was stirred for the time indicated in the table. After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel (ethyl acetate/hexane) to afford the desired 2-aminopyrrole.

Domino Synthesis from Alkynyl Vinyl Hydrazides

This metal-free domino reaction provides access to diversely substituted 2-aminopyrroles through a propargylic 3,4-diaza-Cope rearrangement followed by a 5-exo-dig N-cyclization.[2][3]

Reaction Workflow:

Quantitative Data:

| Entry | R¹ | R² | R³ | Time (h) | Yield (%) |

| 1 | Ph | H | CO₂Et | 24 | 78 |

| 2 | 4-MeC₆H₄ | H | CO₂Et | 24 | 75 |

| 3 | 4-ClC₆H₄ | H | CO₂Et | 24 | 82 |

| 4 | n-Pr | H | CO₂Et | 48 | 65 |

| 5 | Ph | Me | CO₂Et | 24 | 72 |

Experimental Protocol:

A solution of the N-alkynyl, N'-vinyl hydrazide (0.5 mmol) in toluene (5 mL) was heated under reflux for the time indicated in the table. The reaction mixture was then cooled to room temperature, and the solvent was removed under reduced pressure. The crude residue was purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to give the corresponding 2-aminopyrrole.[2][3]

II. Synthesis of 3-Aminopyrroles

Iodine-Catalyzed Synthesis from Homopropargylic Amines and Nitrosoarenes

This method allows for the construction and amination of the pyrrole ring in a single step, using nitrosoarenes as both the amine source and an oxidant.[4]

Reaction Mechanism:

The proposed mechanism involves the iodine-catalyzed reaction of the homopropargylic amine with the nitrosoarene, leading to an intermediate that undergoes cyclization and subsequent amination to form the 3-aminopyrrole.

Quantitative Data:

| Entry | Homopropargylic Amine (R¹) | Nitrosoarene (Ar) | Temp (°C) | Time (h) | Yield (%) |

| 1 | Ph | C₆H₅ | 110 | 12 | 78 |

| 2 | 4-MeC₆H₄ | C₆H₅ | 110 | 12 | 75 |

| 3 | 4-FC₆H₄ | C₆H₅ | 110 | 12 | 82 |

| 4 | Ph | 4-MeC₆H₄ | 110 | 12 | 72 |

| 5 | Ph | 4-ClC₆H₄ | 110 | 12 | 85 |

Experimental Protocol:

A mixture of the homopropargylic amine (0.5 mmol), nitrosoarene (0.6 mmol), and iodine (10 mol%) in a sealed tube was heated at 110 °C for 12 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and washed with saturated aqueous Na₂S₂O₃ solution and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired 3-aminopyrrole.[4]

Solid-Phase Synthesis of 3-Aminopyrrole-2,5-dicarboxylates

This solid-phase approach allows for the parallel synthesis of a library of 3-aminopyrrole-2,5-dicarboxylates, which are valuable scaffolds in medicinal chemistry.[5][6]

Experimental Workflow:

Quantitative Data:

| Entry | Secondary Amine | Cleavage Method | Purity (%) | Yield (%) |

| 1 | Morpholine | TFA | 95 | 88 |

| 2 | Piperidine | TFA | 92 | 85 |

| 3 | Pyrrolidine | TFA | 96 | 90 |

| 4 | Diethylamine | NaOMe | 88 | 75 |

| 5 | N-Methylbenzylamine | TFA | 91 | 82 |

Experimental Protocol:

-

Resin Preparation: (2S,4R)-4-hydroxy-N-(PhF)proline cesium salt is attached to Wang bromide resin. The resulting resin-bound alcohol is then oxidized to the corresponding ketone (resin-bound 4-oxo-N-(PhF)prolinate).[5]

-

Aminopyrrole Formation: The resin-bound ketone is treated with a solution of the desired secondary amine in a suitable solvent (e.g., DMF) at room temperature. The reaction progress is monitored, and upon completion, the resin is washed thoroughly.

-

Cleavage: The 3-aminopyrrole-2,5-dicarboxylate is cleaved from the resin using a solution of trifluoroacetic acid (TFA) in dichloromethane or sodium methoxide in methanol. The crude product is then purified.[5]

Conclusion

The synthetic methods presented herein offer a range of strategies for accessing functionalized aminopyrroles. The choice of method will depend on the desired substitution pattern, available starting materials, and required scale. The provided protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the exploration of this important class of heterocyclic compounds.

References

- 1. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Short and Modular Synthesis of Substituted 2-Aminopyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. I2-catalyzed synthesis of 3-aminopyrrole with homopropargylic amines and nitrosoarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Solid-phase synthesis of 3-aminopyrrole-2,5-dicarboxylate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for N-alkylation of Ethyl 2-amino-1H-pyrrole-3-carboxylate

Application Note

Introduction